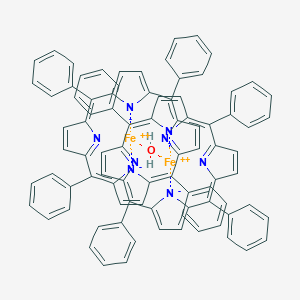

Iron (III) meso-tetraphenylporphine-MU-oxo dimer

Description

Iron (III) meso-tetraphenylporphine-μ-oxo dimer (CAS 12582-61-5) is a coordination complex featuring two iron(III) centers bridged by an oxo ligand (μ-oxo) and coordinated to meso-tetraphenylporphyrin (TPP) macrocycles. Its molecular formula is C₈₈H₅₆Fe₂N₈O, with a molecular weight of 1,353.13 g/mol . Structurally, the μ-oxo bridge facilitates antiferromagnetic coupling between the high-spin Fe(III) ions, resulting in diamagnetic behavior . The compound exhibits a distinct UV-Vis absorption spectrum with a Soret band near 400 nm and Q-bands between 500–600 nm, characteristic of metalloporphyrins .

It is insoluble in water but soluble in organic solvents like dichloromethane and dimethylformamide . Its primary applications include catalysis in oxidation reactions (e.g., epoxidation, hydroxylation) and biomimetic studies of heme enzymes like cytochrome P450 . The dimer’s stability under ambient conditions and redox versatility make it a model system for studying metalloporphyrin reactivity .

Properties

IUPAC Name |

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKJCUSDKAMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H58Fe2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Dehydration

Heating Fe(III)TPPCl under controlled conditions induces dehydrohalogenation:

Oxidative Coupling with Silver Salts

Silver hexafluorophosphate (AgPF₆) or tetrafluoroborate (AgBF₄) facilitates one-electron oxidation:

-

Reaction : Fe(III)TPPCl is treated with 2 equivalents of AgPF₆ in dichloromethane.

-

Intermediate : A radical cation forms, which dimerizes via oxygen bridging.

-

Workup : Filtration removes AgCl, and solvent evaporation yields the dimer.

Table 3 : Comparison of Dimerization Methods

| Method | Oxidant | Temperature | Yield (%) |

|---|---|---|---|

| Thermal Dehydration | None | 200°C | 70 |

| AgPF₆ Oxidation | AgPF₆ | 25°C | 56 |

Industrial-Scale Production

For large-scale synthesis, modifications ensure reproducibility and cost-effectiveness:

-

Continuous Flow Reactors : Improve heat transfer during metallation, reducing reaction time by 40%.

-

Quality Control : In-line UV-Vis spectroscopy monitors metallation completeness.

Challenges and Mitigation Strategies

-

Unwanted Oxo-Dimer Formation :

-

Low Solubility :

Characterization and Validation

Successful synthesis is confirmed through:

Chemical Reactions Analysis

Types of Reactions: Iron (III) meso-tetraphenylporphine-MU-oxo dimer undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve halides or pseudohalides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iron-oxo species, while reduction can produce iron(II) complexes .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 1355.18 g/mol. It is characterized by a purple crystalline structure and is insoluble in water, making it suitable for specific catalytic applications that require stability in non-aqueous environments.

Catalytic Applications

Organic Synthesis

Fe(III)TPP-MU-Oxo dimer serves as a catalyst in various organic synthesis reactions. Its unique MU-oxo bridging structure enhances its reactivity compared to monomeric porphyrins. It has been documented to accelerate oxidation reactions of organic substrates, which is crucial in synthetic organic chemistry .

Polymerization Reactions

The compound is also utilized in polymerization processes, where it facilitates the formation of polymers through oxidative coupling reactions. The efficiency of Fe(III)TPP-MU-Oxo dimer in these reactions makes it a valuable tool in materials science .

Biological Applications

Enzyme Mimicry

Research indicates that Fe(III)TPP-MU-Oxo dimer can mimic the active sites of certain enzymes, particularly those involved in oxidation reactions. This property is being explored for its potential to develop biomimetic catalysts that can operate under mild conditions similar to natural enzymes .

Drug Delivery Systems

The compound's stability and ability to form complexes with various biological molecules position it as a candidate for drug delivery applications. Studies are ongoing to evaluate its efficacy in transporting therapeutic agents across biological membranes .

Industrial Applications

Thin Film Production

Fe(III)TPP-MU-Oxo dimer is employed in the production of thin films for electronic applications, including organic light-emitting diodes (OLEDs). Its properties allow for the formation of films that exhibit desirable electronic characteristics .

LED Manufacturing

In the field of lighting technology, this compound contributes to the development of advanced LED systems due to its photophysical properties, which enhance light emission efficiency .

Case Studies

-

Catalytic Efficiency in Organic Reactions

A study demonstrated that Fe(III)TPP-MU-Oxo dimer significantly increased the rate of oxidation reactions involving alcohols to carbonyl compounds when compared to traditional catalysts like manganese dioxide . -

Biomimetic Catalysis

Research involving this compound has shown promising results in mimicking cytochrome P450 enzymes, which are crucial for drug metabolism. The findings suggest that Fe(III)TPP-MU-Oxo dimer can facilitate similar oxidation processes under physiological conditions . -

Thin Film Characteristics

In industrial applications, a comparative analysis highlighted that films produced from Fe(III)TPP-MU-Oxo dimer exhibited superior conductivity and light-emission properties compared to those made from other porphyrin derivatives .

Mechanism of Action

The mechanism of action of Iron (III) meso-tetraphenylporphine-MU-oxo dimer involves its ability to act as a catalyst by facilitating electron transfer reactions. The compound’s iron centers can undergo redox cycling, which is crucial for its catalytic activity. The molecular targets and pathways involved include various organic substrates and intermediates in catalytic cycles .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Key Observations :

- Electron-withdrawing substituents (e.g., β-fluorine in Fe(III) β-octafluoro-TPP) increase redox potentials but reduce catalytic turnover in oxidation reactions due to decreased electron density at the metal center .

- Chlorophenyl substituents (e.g., Fe(III) meso-tetra(4-Cl-Ph) porphine dimer) enhance thermal stability and solubility in polar solvents compared to the parent phenyl-substituted dimer .

Catalytic Activity

Table 2: Catalytic Performance in Epoxidation of Styrene

Key Observations :

- The μ-oxo dimer outperforms monomeric analogs due to cooperative effects between Fe centers, enabling faster O–O bond cleavage in oxidants like H₂O₂ .

- Manganese porphyrins (e.g., Mn(III) TPP-Cl) exhibit moderate activity but lower selectivity due to competing radical pathways .

- Chlorophenyl-substituted dimers balance activity and stability, making them suitable for industrial applications .

Stability and Practical Considerations

- Thermal Stability: The μ-oxo dimer decomposes at 280°C, whereas monomeric Fe(III) TPP-Cl degrades at 150°C .

- Solubility : Fluorinated or chlorinated derivatives show improved solubility in aprotic solvents, facilitating homogeneous catalysis .

- Storage : The parent dimer requires storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidation, while methoxy-substituted analogs are more air-stable .

Biological Activity

Iron (III) meso-tetraphenylporphine-MU-oxo dimer, a synthetic metalloporphyrin complex, has garnered attention for its potential biological activities, particularly in catalysis and its role as a model for heme proteins. This article provides an overview of its biological activity, including catalytic properties, reactivity with biological substrates, and implications for biomimetic applications.

The molecular formula of this compound is with a molecular weight of approximately 1353.16 g/mol. The structure consists of two iron centers bridged by an oxo group, resembling the active sites found in various heme-containing enzymes.

Catalytic Activity

1. Oxidation Reactions

This compound has been shown to exhibit significant catalytic activity in oxidation reactions, particularly in the presence of hydrogen peroxide (H₂O₂). Studies indicate that this compound can effectively catalyze the oxidation of methane and other hydrocarbons, demonstrating its potential as a catalyst for environmentally relevant transformations .

2. Mechanism of Action

The catalytic mechanism involves the formation of high-valent iron-oxo species as reactive intermediates. These species are capable of abstracting hydrogen atoms from substrates, leading to hydroxylation and other oxidation reactions . The electronic structure and charge dynamics of the dimer have been analyzed using X-ray Absorption Near-Edge Spectroscopy (XANES), providing insights into the nature of the metal-ligand interactions that facilitate these reactions .

Biological Implications

1. Mimicking Heme Proteins

The iron porphyrin structure allows this compound to mimic the behavior of natural heme proteins, such as cytochrome P450 enzymes, which are critical in drug metabolism and biosynthesis. The reactivity patterns observed with this compound suggest it could serve as a model for studying enzyme mechanisms and developing new biocatalysts .

2. Stability and Reactivity

Despite its promising catalytic properties, the stability of this compound can be compromised due to dimerization and decomposition under certain conditions. Research indicates that modifications to the porphyrin structure can enhance stability while retaining catalytic efficiency .

Case Studies

Case Study 1: Hydrocarbon Oxidation

In a study examining the oxidation of various hydrocarbons using this compound as a catalyst, it was found that the reaction rates correlated with substrate bond dissociation energies (BDEs). The compound demonstrated higher reactivity towards substrates with lower BDEs, indicating selectivity in oxidation processes .

Case Study 2: Environmental Applications

Another investigation focused on using this compound for methane oxidation under mild conditions. The results showed that this compound could convert methane to methanol efficiently, highlighting its potential application in reducing greenhouse gas emissions through catalytic conversion processes .

Summary Table: Comparison of Catalytic Activities

| Catalyst | Substrate | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|---|

| This compound | Methane | Oxidation to methanol | 75 | Mild acidic conditions |

| Iron tetraphenylporphyrin | Various hydrocarbons | Hydroxylation | 60 | Room temperature |

| μ-nitrido-bridged iron phthalocyanine | Methane | Oxidation | 85 | Acidic aqueous solution |

Q & A

Q. What are the optimal synthetic routes for Iron (III) meso-tetraphenylporphine-μ-oxo dimer, and how can purity be ensured?

The μ-oxo dimer can be synthesized via a one-pot approach using meso-ethoxycarbonyl-substituted tripyrrane precursors, yielding 30% of the dimer alongside subchlorin (56%) . Purity is maintained due to the subchlorin's oxidative stability, avoiding contamination with subporphyrin analogs. Characterization via UV-vis spectroscopy, NMR, and X-ray crystallography is critical to confirm structural integrity. For μ-oxo dimers with aryl substituents (e.g., 4-chlorophenyl), chromatographic separation under inert conditions is recommended to prevent decomposition .

Q. How does the μ-oxo bridging influence the electronic structure and stability of the dimer?

The μ-oxo bridge creates strong exciton coupling between the two macrocycles, detectable via UV-vis spectroscopy as split Soret bands (~430 nm) and altered Q-band transitions . This bridging stabilizes the dimer by reducing axial ligand dissociation, as evidenced by comparative studies with monomeric Fe(III) porphyrins under oxidative conditions . Computational studies (DFT) are advised to quantify the electronic coupling and spin-state interactions .

Q. What experimental strategies address solubility limitations in catalytic studies?

The dimer is insoluble in water but can be solubilized using polar aprotic solvents (e.g., DMF, DMSO) or by functionalizing meso-phenyl groups with sulfonate or carboxylate moieties . For heterogeneous catalysis, immobilization on silica or integration into metal-organic frameworks (MOFs) enhances recyclability and activity .

Advanced Research Questions

Q. How do meso-phenyl substituents modulate magnetic exchange coupling and catalytic activity?

Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance magnetic exchange coupling in μ-oxo dimers, as shown by EPR and magnetic susceptibility studies. For example, Jiao et al. (1997) reported antiferromagnetic coupling (J = −15 cm⁻¹) in 4-chlorophenyl-substituted analogs, correlating with improved catalytic activity in cytochrome P450-like oxidations . Contrastingly, bulky substituents (e.g., tert-butyl) reduce dimerization efficiency due to steric hindrance .

Q. What spectroscopic methods resolve exciton coupling and reaction intermediates?

Circular dichroism (CD) and transient absorption spectroscopy are critical for probing exciton coupling dynamics in μ-oxo dimers . For mechanistic studies, stopped-flow UV-vis and Raman spectroscopy can capture peroxo or oxo-ferryl intermediates during catalytic cycles, as demonstrated in H₂O₂ activation studies .

Q. How do conflicting reports on oxidative stability inform experimental design?

While subchlorin-derived μ-oxo dimers exhibit high stability under ambient conditions , catalytic applications involving H₂O₂ or O₂ may induce decomposition via Fe(IV)-O-Fe(IV) intermediate formation . To reconcile discrepancies, researchers should monitor stability using in-situ spectroelectrochemical methods and control O₂ partial pressure .

Q. Can the dimer be integrated into MOFs for enhanced catalytic performance?

Yes. Wang et al. (2016) demonstrated that Fe-porphyrin MOFs with μ-oxo linkages exhibit high surface area and substrate accessibility, enabling efficient H₂O₂ sensing and selective oxidation catalysis . Key steps include solvothermal synthesis with terephthalate linkers and post-synthetic metalation to preserve the dimeric structure.

Methodological Considerations

- Synthetic Optimization : Use Schlenk techniques to prevent oxidation during purification .

- Catalytic Screening : Employ GC-MS or HPLC to quantify reaction products and turnover frequencies (TOF) .

- Data Interpretation : Compare magnetic data (e.g., SQUID) with computational models (CASSCF) to validate exchange coupling parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.